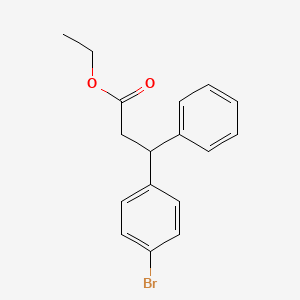

Ethyl 3-(4-bromophenyl)-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(4-bromophenyl)-3-phenylpropanoate: is an organic compound characterized by its bromophenyl and phenyl groups attached to a propanoate ester

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using ethyl 3-(4-bromophenyl)propanoate as a starting material. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is conducted under anhydrous conditions.

Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with ethyl bromoacetate to form the desired compound. This reaction requires anhydrous ether as a solvent and is conducted under inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are commonly employed to ensure consistency and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH₃) are used in substitution reactions.

Major Products Formed:

Oxidation: 3-(4-bromophenyl)-3-phenylpropanoic acid

Reduction: 3-(4-bromophenyl)-3-phenylpropanol

Substitution: Various derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Biological Applications

Ethyl 3-(4-bromophenyl)-3-phenylpropanoate has been investigated for several biological activities:

- Antiviral Activity: Compounds structurally related to this compound have shown promising results against viruses such as H5N1. Studies indicate that derivatives exhibit significant antiviral properties, making them potential candidates for drug development .

- Pharmacological Properties: This compound is noted for its utility as an intermediate in synthesizing various bioactive molecules. Its structural characteristics allow it to participate in reactions that yield compounds with therapeutic potential .

Antiviral Activity Against H5N1

A study investigated several derivatives of bromophenyl compounds, including this compound, demonstrating effective inhibition of H5N1 virus replication. The results were quantified through plaque reduction assays, revealing a correlation between structural modifications and antiviral efficacy .

Synthesis of Bioactive Derivatives

Research highlighted the use of this compound as a precursor for synthesizing various heterocyclic compounds with notable biological activities, including anti-inflammatory and analgesic properties. These derivatives were tested for their pharmacological effects in vitro and in vivo, showcasing the compound's versatility in drug design .

Mecanismo De Acción

The mechanism by which ethyl 3-(4-bromophenyl)-3-phenylpropanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: Potential targets include enzymes involved in bacterial cell wall synthesis or human metabolic pathways.

Receptors: The compound may interact with receptors involved in inflammatory responses or other physiological processes.

Comparación Con Compuestos Similares

Ethyl 3-(4-bromophenyl)propionate: Similar structure but lacks the phenyl group.

Ethyl 3-(4-bromophenyl)butanoate: Similar but with an additional carbon in the chain.

Ethyl 3-(4-chlorophenyl)-3-phenylpropanoate: Similar but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 3-(4-bromophenyl)-3-phenylpropanoate is unique due to the presence of both bromine and phenyl groups, which confer specific chemical reactivity and potential biological activity not seen in the other compounds listed.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Ethyl 3-(4-bromophenyl)-3-phenylpropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the phenyl group, which significantly influences its chemical reactivity and biological properties. Its molecular formula is C17H18BrO2, with a molecular weight of approximately 323.23 g/mol.

Structural Features:

- Bromine Substitution: The bromine atom enhances hydrophobic interactions with biological macromolecules.

- Ester Functional Group: The ethyl ester contributes to the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromophenyl group can participate in hydrophobic interactions, while the ester functionality may facilitate interactions with cellular membranes.

Interaction Studies

Research indicates that compounds similar in structure to this compound exhibit significant interactions with proteins and nucleic acids, potentially leading to therapeutic effects or toxicological concerns .

Biological Activities

-

Antimicrobial Activity:

- This compound has shown promising antimicrobial properties against various pathogens. Similar compounds have been reported to possess antifungal and antibacterial activities due to their ability to disrupt microbial cell membranes.

- Antiviral Properties:

- Antiproliferative Effects:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Antiviral | Inhibitory effects on H5N1 virus | |

| Antiproliferative | Growth inhibition in leukemia cell lines |

Case Study: Antiviral Activity

A study involving the synthesis of novel derivatives based on this compound revealed significant antiviral activity against H5N1. The compounds were tested using plaque reduction assays on Madin-Darby canine kidney cells, demonstrating effective inhibition at low concentrations .

Propiedades

IUPAC Name |

ethyl 3-(4-bromophenyl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO2/c1-2-20-17(19)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGMGHNYWPBFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.